molecular formula C17H15NO4S2 B12136028 (5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12136028
M. Wt: 361.4 g/mol
InChI Key: TZZKIRMXMQSYQS-DHDCSXOGSA-N
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Description

“(5Z)-5-(2,5-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine-derived thiazolidinone compound characterized by a Z-configuration benzylidene substituent at position 5 and a furan-2-ylmethyl group at position 2. Its molecular formula is C₂₂H₂₀N₂O₄S₂, with an average molecular mass of 440.53 g/mol and a monoisotopic mass of 440.0866 g/mol . The compound features a planar thiazolidinone core stabilized by intramolecular hydrogen bonding (e.g., C–H⋯S interactions) and π-π stacking, as observed in structurally analogous rhodanine derivatives .

Properties

Molecular Formula

C17H15NO4S2

Molecular Weight

361.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NO4S2/c1-20-12-5-6-14(21-2)11(8-12)9-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-9-

InChI Key

TZZKIRMXMQSYQS-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • Knoevenagel Condensation
    • React 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base (e.g., piperidine) to form the Schiff base.
    • Cyclize the Schiff base with thioglycolic acid or its derivatives to yield the thiazolidinone ring.
  • Industrial Production
    • While not commonly produced industrially, research laboratories synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

Reactions:

    Oxidation: The thiazolidinone ring can undergo oxidation at the sulfur atom.

    Reduction: Reduction of the imine double bond in the Schiff base.

    Substitution: Substitution reactions at the benzylidene carbon or the furan ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).

Major Products:

  • Oxidation: Sulfone derivatives.
  • Reduction: The reduced Schiff base.
  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential antitumor, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study thiazolidinone-based compounds’ effects on cellular processes.

    Industry: Limited applications due to its complex synthesis.

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors due to its structural resemblance to natural products.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : Methoxy and hydroxy substituents (e.g., 2,5-dimethoxy or 2-hydroxybenzylidene) improve π-stacking and hydrogen-bonding interactions, enhancing antimicrobial activity . Fluorine substituents (e.g., 3-fluorobenzylidene) increase electrophilicity, correlating with anticancer potency .

Crystallographic and Solvation Differences

Compound Space Group Solvate Dihedral Angle (Thiazolidinone vs. Benzylidene) Notable Interactions
Target compound Not reported (likely P1̄ or P2₁/c) None ~80° (inferred from analogs) C–H⋯O (methoxy-furan), π-π stacking
(5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate P2₁/c Methanol 79.26° (thiazolidinone vs. benzylidene) O–H⋯S, C–H⋯π
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate C2/c Methanol 69.62° (thiazolidinone vs. benzylidene) O–H⋯O (methanol), S⋯S interactions

Key Observations :

  • Solvation: Methanol solvates in hydroxy-substituted analogs stabilize crystal lattices via O–H⋯O/S interactions, whereas the absence of solvation in the target compound suggests stronger intrinsic intermolecular forces (e.g., C–H⋯O) .
  • Dihedral angles: Larger angles (~80°) between the thiazolidinone core and benzylidene substituent correlate with reduced conjugation but improved steric accommodation of bulky groups (e.g., 2,5-dimethoxy) .

Research Findings and Implications

  • Crystallographic software : Structures of analogs were resolved using SHELX and visualized via ORTEP-3 , confirming Z-configuration and planar geometry.

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